molecular formula C13H11Br B8772834 4'-Bromo-2-methyl-1,1'-biphenyl CAS No. 106475-19-8

4'-Bromo-2-methyl-1,1'-biphenyl

Cat. No.: B8772834
CAS No.: 106475-19-8
M. Wt: 247.13 g/mol
InChI Key: WXRCHIFZEUELKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Bromo-2-methyl-1,1'-biphenyl is a high-value brominated and methylated biphenyl compound of significant interest in advanced organic synthesis and materials science research. This compound, with the molecular formula C 13 H 11 Br and a molecular weight of 247.13 g/mol to 247.14 g/mol , serves as a versatile building block for constructing complex molecular architectures. Its primary research value lies in its application as a key intermediate in pharmaceutical development and ligand synthesis. The bromine substituent provides a reactive site for further functionalization via modern cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds . The methyl group offers additional opportunities for further chemical modification, making this compound a flexible precursor for generating diverse chemical libraries. Researchers utilize this compound in the synthesis of compounds with potential pharmacological activity, capitalizing on the biphenyl core which is a common structural motif in many active pharmaceutical ingredients . The compound has a boiling point of 113°C to 114°C at 0.7 mmHg and a refractive index of 1.621 . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, referring to the supplied Safety Data Sheet. Recommended storage is at ambient temperatures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106475-19-8

Molecular Formula

C13H11Br

Molecular Weight

247.13 g/mol

IUPAC Name

1-bromo-4-(2-methylphenyl)benzene

InChI

InChI=1S/C13H11Br/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,1H3

InChI Key

WXRCHIFZEUELKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis and Characterization of 4 Bromo 2 Methyl 1,1 Biphenyl

Prominent Synthetic Methodologies

The construction of the C-C bond between the two phenyl rings is the key step in the synthesis of this compound. The most common and efficient methods employed for this purpose are transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of biaryls. For the synthesis of this compound, this would typically involve the reaction of a boronic acid or ester derivative of one of the phenyl rings with a halogenated derivative of the other, in the presence of a palladium catalyst and a base. For instance, the coupling of 4-bromophenylboronic acid with 2-bromotoluene or, conversely, 2-methylphenylboronic acid with 1,4-dibromobenzene under palladium catalysis would yield the desired product. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. mdpi.commdpi.comgre.ac.uk

The classical Ullmann reaction, involving the coupling of two different aryl halides using a stoichiometric amount of copper at high temperatures, can also be employed. organic-chemistry.orgrsc.org For an unsymmetrical biphenyl (B1667301) like this compound, a cross-coupling approach would be necessary, which can sometimes lead to a mixture of products, including homocoupled byproducts. Modern modifications of the Ullmann reaction often utilize catalytic amounts of copper or other transition metals and can proceed under milder conditions. organic-chemistry.org

The Gomberg-Bachmann reaction provides a free-radical-based method for the arylation of aromatic compounds. wikipedia.orgvedantu.com In the context of synthesizing this compound, this could involve the reaction of a diazonium salt derived from 4-bromoaniline with toluene. However, this method is often limited by lower yields and the formation of side products. wikipedia.orgchemeurope.com

Suzuki-Miyaura Coupling Protocols

Physicochemical Properties and Spectroscopic Data

The physical and chemical properties of this compound are important for its handling, purification, and subsequent reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₁Br
Molecular Weight 247.13 g/mol
CAS Number 5002-26-6
Appearance Off-white to pale yellow crystalline powder or chunks
Boiling Point 113-114 °C

Note: Data sourced from various chemical suppliers and databases.

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the aromatic protons on both rings, as well as a singlet for the methyl group. The integration and coupling patterns of the aromatic signals would be key to confirming the substitution pattern. ¹³C NMR would provide information on the number and chemical environment of the carbon atoms in the molecule. rsc.orgbeilstein-journals.org

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methyl group, as well as the C-Br stretching vibration. researchgate.netdocbrown.infoyoutube.com

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern, which is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com

Reactivity and Chemical Transformations of 4 Bromo 2 Methyl 1,1 Biphenyl

Functionalization at the Bromine Moiety

The carbon-bromine bond in 4'-Bromo-2-methyl-1,1'-biphenyl is a key site for synthetic modification, primarily through reactions that leverage the bromine atom as a leaving group or as a handle for metal-catalyzed cross-coupling.

Cross-Coupling for Further C-C, C-N, C-O Bond Formation

Transition-metal-catalyzed cross-coupling reactions are fundamental for extending the biphenyl (B1667301) scaffold. psu.edu The bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Carbon-Carbon (C-C) Bond Formation: The Suzuki-Miyaura coupling is a widely employed method for forming new C-C bonds. In this reaction, the aryl bromide is coupled with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. orgsyn.orgrsc.org For instance, reacting this compound with an arylboronic acid can generate more complex terphenyl or quaterphenyl (B1678625) systems. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. psu.edu

Carbon-Nitrogen (C-N) and Carbon-Oxygen (C-O) Bond Formation: The Buchwald-Hartwig amination and its oxygen-analogue, the Buchwald-Hartwig ether synthesis, are powerful methods for forming C-N and C-O bonds, respectively. These reactions involve the palladium-catalyzed coupling of an aryl halide with an amine or an alcohol. While specific examples for this compound are not extensively documented in readily available literature, the general applicability of these reactions to aryl bromides suggests its utility in synthesizing arylamine and diaryl ether derivatives. Similarly, the Ullmann condensation, which typically uses a copper catalyst, can be employed to form C-N and C-O bonds, particularly with nucleophiles that are less tolerant of palladium catalysis.

Table 1: Representative Cross-Coupling Reactions for Aryl Bromides

Reaction Name Bond Formed Reagents/Catalyst Description
Suzuki-Miyaura Coupling C-C Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) Forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. orgsyn.orgprepchem.com
Buchwald-Hartwig Amination C-N Amine, Pd catalyst, Ligand (e.g., phosphine-based) Forms a new carbon-nitrogen bond, creating an arylamine derivative.
Ullmann Condensation C-O / C-N Alcohol/Amine, Cu catalyst, Base A classic method for forming carbon-oxygen or carbon-nitrogen bonds, often requiring higher temperatures.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a halide on an aromatic ring. wikipedia.org The viability of this pathway is highly dependent on the electronic properties of the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For an SNAr reaction to occur at a practical rate, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the case of this compound, the phenyl ring bearing the bromine atom lacks any strong electron-withdrawing substituents in the critical ortho or para positions. The methyl group on the other ring is a weak electron-donating group. Consequently, the substrate is not sufficiently electron-deficient to undergo nucleophilic aromatic substitution under standard SNAr conditions. masterorganicchemistry.com Attempted reactions with common nucleophiles like alkoxides or amines would likely require extremely harsh conditions and result in low yields or no reaction.

Reductive Debromination Studies

Reductive debromination is a transformation that replaces a bromine atom with a hydrogen atom. This process can be useful for removing a directing group after it has served its synthetic purpose or for preparing the parent hydrocarbon from a brominated intermediate. Several methods exist for the reductive dehalogenation of aryl halides.

One common approach involves catalytic hydrogenation, where the C-Br bond is cleaved in the presence of hydrogen gas and a metal catalyst like palladium on carbon (Pd/C). Other methods include the use of reducing agents such as tin powder in acetic acid or various hydride reagents. researchgate.net While specific studies focusing solely on the reductive debromination of this compound are not prominent, the principles derived from studies on other bromo-aromatic compounds are directly applicable. researchgate.net This reaction would convert this compound into 2-methyl-1,1'-biphenyl.

Transformations Involving the Methyl Group

The methyl group of this compound is located at a benzylic position, which imparts it with enhanced reactivity compared to a simple alkyl group. This allows for selective functionalization through radical or oxidative pathways.

Benzylic Functionalization Reactions (e.g., Bromination)

The benzylic C-H bonds of the methyl group are susceptible to free-radical halogenation. A common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction selectively introduces a bromine atom at the benzylic position.

The reaction of a related compound, 2-cyano-4-methylbiphenyl, with dibromohydantoin under photochemical conditions demonstrates the feasibility of such a transformation, yielding the corresponding bromomethyl derivative. chemicalbook.com Applying this logic, this compound can be converted to 4'-Bromo-2-(bromomethyl)-1,1'-biphenyl. This dibrominated product serves as a valuable intermediate, as the newly introduced benzylic bromide is highly reactive towards nucleophilic substitution, enabling the introduction of various other functional groups.

Table 2: Benzylic Bromination of Methyl-Aromatic Compounds

Reagent Conditions Product Description
N-Bromosuccinimide (NBS) Radical initiator (AIBN) or UV light, CCl₄ Benzylic Bromide A standard method for the selective free-radical bromination of the benzylic position.
Dibromohydantoin Light (e.g., 475nm LED), Dichloromethane Benzylic Bromide An alternative brominating agent used under photochemical conditions to achieve benzylic bromination. chemicalbook.com

Oxidation Reactions at the Methyl Position

The methyl group can be oxidized to higher oxidation states, such as an aldehyde, a carboxylic acid, or an alcohol. The outcome of the oxidation depends on the choice of oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the benzylic methyl group all the way to a carboxylic acid. This would transform this compound into 4'-Bromo-1,1'-biphenyl-2-carboxylic acid. The rate of oxidation can be influenced by substituents on the aromatic ring. nih.gov

Milder or more controlled oxidation methods can be used to stop the reaction at the aldehyde or alcohol stage. For example, the use of chromium trioxide (CrO₃) in acetic anhydride (B1165640) can often yield the corresponding benzaldehyde. The conversion to a benzylic alcohol can be more challenging to achieve directly via oxidation but can be accomplished by first performing a benzylic bromination followed by nucleophilic substitution with a hydroxide (B78521) source.

Electrophilic Aromatic Substitution on the Biphenyl Core

Regioselectivity Studies

The regioselectivity of EAS on this compound is a subject of significant interest as it highlights the directing effects of the substituents. The methyl group (-CH₃) at the 2-position is an activating, ortho-, para- directing group, primarily through an inductive effect and hyperconjugation. Conversely, the bromine atom at the 4'-position is a deactivating, yet also ortho-, para- directing group, due to a combination of an electron-withdrawing inductive effect and an electron-donating resonance effect.

In electrophilic substitution reactions, the position of attack is determined by the ability of the substituents to stabilize the intermediate carbocation (the arenium ion). For the methyl-substituted ring, electrophilic attack is favored at the positions ortho and para to the methyl group. However, the ortho position (3-position) is sterically hindered by the adjacent phenyl ring. Therefore, substitution is most likely to occur at the 5-position (para to the methyl group).

For the bromo-substituted ring, the bromine atom directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already occupied by the other phenyl ring, substitution would be directed to the positions ortho to the bromine atom (3' and 5' positions).

A hypothetical nitration reaction of this compound would likely yield a mixture of products, with the major isomers depending on the reaction conditions. The table below illustrates the predicted regioselectivity based on the directing effects of the substituents.

ReactantElectrophilePotential Major ProductsRationale
This compoundNO₂⁺4'-Bromo-2-methyl-5-nitro-1,1'-biphenylActivation by the methyl group directs the electrophile to the less sterically hindered para position on the same ring.
This compoundNO₂⁺4'-Bromo-3'-nitro-2-methyl-1,1'-biphenylThe ortho-, para-directing effect of the bromine atom, with the para position blocked, directs the electrophile to an ortho position.

Influence of Existing Substituents on Reactivity

The reactivity of the two aromatic rings in this compound towards electrophiles is significantly different due to the electronic nature of the substituents.

The Methyl-Substituted Ring: The 2-methyl group is an electron-donating group (EDG) which activates the aromatic ring it is attached to, making it more nucleophilic and thus more reactive towards electrophiles than an unsubstituted benzene (B151609) ring. This activation arises from the inductive effect of the alkyl group, which pushes electron density into the ring, stabilizing the positive charge of the arenium ion intermediate.

Consequently, in competitive electrophilic substitution reactions, the incoming electrophile will preferentially attack the more activated methyl-substituted ring.

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic routes to new molecules.

Detailed Reaction Mechanism Elucidation

The mechanism of electrophilic aromatic substitution on this compound follows the general two-step pathway for EAS:

Formation of the sigma complex (arenium ion): The π electrons of one of the aromatic rings act as a nucleophile, attacking the electrophile (E⁺). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation known as the arenium ion or sigma complex. The stability of this intermediate is key to the regioselectivity of the reaction.

Deprotonation to restore aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring and yields the final substituted product.

Role of Transition Metal Catalysts in Reaction Pathways

The bromine atom in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium catalysts are most commonly employed. researchgate.net

A prominent example is the Suzuki-Miyaura coupling reaction , where the aryl bromide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net The general catalytic cycle for the Suzuki-Miyaura reaction of this compound with a generic boronic acid (R-B(OH)₂) is as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group (R) from the boronic acid (after activation by the base) is transferred to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium complex (the biphenyl moiety and R) are coupled, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Another important transition metal-catalyzed reaction is the Heck reaction , which couples the aryl bromide with an alkene. wikipedia.org The mechanism also involves a palladium catalytic cycle of oxidative addition, migratory insertion, and β-hydride elimination. Furthermore, palladium-catalyzed cyanation can be used to convert the bromo-substituent into a nitrile group, a valuable functional group in organic synthesis. researchgate.netresearchgate.net

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative insights into the reactivity and stability of molecules and reaction intermediates. For reactions involving this compound, such studies can elucidate the factors controlling reaction rates and product distributions.

While specific kinetic and thermodynamic data for this compound are not extensively reported, studies on related substituted biphenyls offer valuable information. For instance, kinetic studies on the Suzuki-Miyaura reaction of substituted aryl bromides have shown that the oxidative addition step is often rate-determining. researchgate.net The electronic nature of the substituents on the aryl bromide can influence the rate of this step. Electron-withdrawing groups can sometimes accelerate the oxidative addition.

Thermodynamic data for biphenyl and its derivatives have been determined through calorimetric measurements, providing a basis for predicting the properties of substituted analogs. wikipedia.org The thermodynamic stability of the various potential products of a reaction will influence the final product ratio under thermodynamic control. In the case of electrophilic substitution, while the initial attack is under kinetic control, subsequent isomerization under certain conditions could lead to a thermodynamically favored product distribution.

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are invaluable tools for elucidating the intricate structural details of molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible spectroscopy provide complementary information about the compound's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a complex pattern of signals in the aromatic region. The protons of the methyl-substituted ring and the bromo-substituted ring will resonate at distinct chemical shifts due to their different electronic environments. The methyl group itself is expected to appear as a singlet in the upfield region of the spectrum. The proximity of the methyl group in the 2-position is likely to cause a shielding or deshielding effect on the adjacent protons of the same ring, leading to further differentiation in their chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. For this compound, thirteen distinct signals are expected, corresponding to each carbon atom in the biphenyl system and the methyl group. The carbon atom attached to the bromine will exhibit a characteristic chemical shift, and the carbons of the methyl-substituted ring will also have their unique resonances. The study of related compounds, such as 2-methyl-4'-nitro-biphenyl, has shown characteristic shifts for the methyl carbon and the carbons of the substituted rings, which can be used as a reference for predicting the spectrum of this compound. nih.gov

A summary of expected and observed chemical shifts for related compounds is presented below:

CompoundFunctional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
2-methyl-1,1'-biphenylMethyl Group~2.3~20.5
4-bromo-1,1'-biphenylAromatic Protons7.3-7.6121-141
This compoundMethyl GroupInferred from analogsInferred from analogs
Aromatic ProtonsInferred from analogsInferred from analogs

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of substituted biphenyls often shows strong signals for the symmetric vibrations of the aromatic rings. For instance, in various chlorinated biphenyls, characteristic Raman peaks have been identified that can distinguish between isomers. libretexts.org It is expected that this compound would also exhibit a unique Raman signature, with prominent bands corresponding to the biphenyl backbone and the substituent groups.

Key expected vibrational frequencies are summarized in the table below:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
Aromatic C=CStretching1400 - 1600
C-H (methyl)Stretching~2850-2960
C-H (methyl)Bending~1375-1450
C-BrStretching500 - 600

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For biphenyl and its derivatives, the UV-Vis spectrum is characterized by a strong absorption band, often referred to as the K-band, which is associated with the π-π* transitions of the conjugated system. The position and intensity of this band are sensitive to the extent of conjugation between the two phenyl rings, which in turn is dependent on the dihedral angle. A more planar conformation allows for greater π-orbital overlap and results in a red-shift (shift to longer wavelength) of the absorption maximum. The presence of substituents like the bromo and methyl groups can also influence the electronic transitions and lead to shifts in the absorption spectrum.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate information on bond lengths, bond angles, and, most importantly for biphenyl systems, the dihedral angle between the phenyl rings in the solid state.

Dihedral Angles and Torsion Angle Analysis in Biphenyls

The dihedral angle, or torsion angle, between the two phenyl rings is a critical parameter in defining the conformation of biphenyls. In the gas phase, unsubstituted biphenyl has a dihedral angle of approximately 45 degrees, which represents a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-hydrogens (favoring a perpendicular arrangement). nih.gov The introduction of substituents, especially at the ortho positions, significantly impacts this angle.

For this compound, the methyl group at the 2-position is expected to cause significant steric hindrance, forcing the phenyl rings to adopt a more twisted conformation compared to unsubstituted biphenyl. This increased dihedral angle would reduce the degree of conjugation between the rings. While a specific crystal structure for this compound has not been reported, studies on similarly substituted biphenyls provide valuable insights. For example, a study on 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate revealed a dihedral angle of 24.57° between the rings of the biphenyl moiety. nih.gov In another study, the dihedral angle of 2-methylbiphenyl (B165360) was found to be influenced by its environment. youtube.com

The restricted rotation around the C-C single bond due to bulky ortho substituents can lead to atropisomerism, where the rotational isomers can be isolated. nih.gov The energy barrier to rotation is a key factor in determining whether these isomers can be resolved at room temperature. nih.gov

Crystal Packing and Polymorphism Research

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and, in some cases, hydrogen bonding. In the case of this compound, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can influence the crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound have been found, research on other substituted biphenyls suggests that it is a possibility. The specific packing arrangement and the potential for polymorphism would depend on the interplay of steric and electronic factors of the substituents.

Intermolecular Interactions (e.g., Halogen Bonding, C-H...π Interactions)

The solid-state packing and solution-phase behavior of this compound are governed by a variety of non-covalent interactions. The presence of a bromine atom and two aromatic rings allows for specific and significant intermolecular forces.

Halogen Bonding: The bromine atom in this compound is a potential halogen bond donor. Covalently bound halogen atoms exhibit an anisotropic distribution of electron density, resulting in a region of positive electrostatic potential (a σ-hole) on the outermost portion of the halogen atom, opposite to the C-Br bond. acs.org This positive region can interact favorably with a nucleophilic region on an adjacent molecule, such as a lone pair or a π-electron system. acs.org In the case of this compound, this could manifest as Br···π interactions with the phenyl ring of a neighboring molecule or interactions with other Lewis basic sites if present in a co-crystal. Studies on structurally similar compounds, such as 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, have demonstrated the existence of short halogen···oxygen contacts, which confirms the capacity of bromine in a biphenyl system to engage in these types of interactions. iucr.org

C-H...π Interactions: C-H...π interactions are another crucial type of non-covalent bond that influences the conformation and packing of this molecule. nih.gov These interactions, where a C-H bond acts as a weak acid to donate its hydrogen to a π-system, can be both intramolecular and intermolecular. rsc.org

Intramolecularly: The methyl group's C-H bonds can interact with the π-face of the adjacent phenyl ring, influencing the equilibrium dihedral angle between the two rings.

Intermolecularly: The aromatic C-H bonds and the methyl C-H bonds can interact with the π-systems of neighboring molecules. These interactions, though individually weak, collectively contribute significantly to the stability of the crystal lattice. nih.gov Hirshfeld surface analysis on related biphenyl structures confirms that C···H/H···C and Br···H/H···Br contacts are major contributors to intermolecular stabilization. iucr.org

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for understanding the structural and electronic properties of this compound at a level of detail inaccessible to many experimental techniques.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the geometry of molecules. scienceopen.com For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), can determine the lowest energy conformation. These calculations provide precise data on bond lengths, bond angles, and the critical dihedral (torsional) angle between the two phenyl rings, which is dictated by the steric hindrance of the 2-methyl group.

Interactive Table: Illustrative DFT-Calculated Geometrical Parameters (Note: These are representative values for a halogenated, methylated biphenyl system and would require specific calculation for precise figures.)

ParameterPredicted ValueSignificance
C1-C1' Bond Length~1.49 ÅThe length of the pivotal bond connecting the two phenyl rings.
C-Br Bond Length~1.91 ÅThe length of the carbon-bromine bond.
Dihedral Angle (C2-C1-C1'-C2')~60° - 70°The twist angle between the two rings, significantly larger than in unsubstituted biphenyl (~44.4°) due to steric repulsion from the 2-methyl group. youtube.com

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is dominated by the rotation around the C1-C1' single bond. The presence of the methyl group at the ortho position (C2) introduces a significant steric barrier to free rotation. unacademy.com This results in a potential energy surface with distinct minima corresponding to stable conformers and high-energy transition states.

The energy barrier to rotation separates two enantiomeric, non-planar ground state conformations. The magnitude of this barrier is critical in determining whether the molecule exhibits stable atropisomerism at a given temperature. For comparison, the rotational barrier in 2,2'-dimethylbiphenyl (B165481) is approximately 17.4 kcal/mol (72.8 kJ/mol), which is substantially higher than in unsubstituted biphenyl. unacademy.com A similar, significant barrier is expected for this compound, preventing easy interconversion between its twisted conformers.

Quantum Chemical Parameters for Reactivity Prediction

Quantum chemical calculations can furnish a range of descriptors that help predict the reactivity of this compound. mdpi.comarxiv.org These parameters are derived from the electronic structure and provide a quantitative basis for understanding chemical behavior. nih.govnih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. For this molecule, the MEP would show negative potential (red/yellow) over the π-electron clouds of the aromatic rings, indicating nucleophilic character. A region of positive potential (blue), the σ-hole, would be located on the bromine atom, indicating its susceptibility to nucleophilic attack and its ability to act as a halogen bond donor. acs.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Global and Local Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated. Local softness, in particular, can predict the most reactive sites within the molecule for both electrophilic and nucleophilic attacks. mdpi.com

Interactive Table: Key Quantum Chemical Parameters and Reactivity Implications

ParameterPredicted Characteristic for this compoundImplication for Reactivity
MEP (π-rings)Negative PotentialNucleophilic character; site for interaction with electrophiles.
MEP (σ-hole on Br)Positive PotentialElectrophilic character; site for halogen bonding and nucleophilic attack. acs.org
HOMO-LUMO GapModerately largeIndicates relative chemical stability.
Local SoftnessHighest values on specific aromatic carbons and the bromine atom.Predicts regioselectivity in reactions like electrophilic substitution or nucleophilic attack. mdpi.com

Atropisomerism in Biphenyl Systems

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers (rotamers). unacademy.comwikipedia.org In biphenyls, this phenomenon arises when bulky substituents are present in at least three of the four ortho positions, creating sufficient steric strain to restrict free rotation. slideshare.netpharmaguideline.com

This compound has only one ortho substituent (the 2-methyl group). While this substitution does create a barrier to rotation and forces the molecule to adopt a chiral, non-planar conformation, the energy barrier is generally insufficient for the enantiomeric conformers to be resolved and isolated under standard laboratory conditions. slideshare.net The formal definition of separable atropisomers requires a half-life of interconversion of at least 1000 seconds, which corresponds to an energy barrier of approximately 93.5 kJ/mol (22 kcal/mol) at 300 K. pharmaguideline.comscribd.com Mono-ortho-substituted biphenyls typically have rotational barriers below this threshold.

Therefore, while this compound exists as a pair of rapidly interconverting enantiomers and possesses a chiral axis, it is not considered to exhibit stable atropisomerism in the classical sense. pharmaguideline.com The phenomenon is nonetheless central to its stereochemistry, as the hindered rotation dictates its average conformation and influences how it interacts with other chiral molecules.

Interactive Table: Atropisomerism Criteria for Biphenyls

Condition for Stable AtropisomerismApplication to this compoundConclusion
Restricted rotation about the C-C single bond.Yes, due to the 2-methyl group.Condition met.
The molecule must be chiral (non-superimposable on its mirror image).Yes, the twisted conformation is chiral.Condition met.
Rotational energy barrier must be high enough for isolation (e.g., >22 kcal/mol at 300 K). scribd.comUnlikely. Mono-substitution is typically insufficient.Condition for stable, resolvable atropisomers is likely not met.

Conformational Chirality Assessment

The phenomenon of atropisomerism is a key feature in the stereochemistry of many substituted biphenyls. pharmaguideline.com This form of axial chirality arises not from a stereocenter, but from hindered rotation around a single bond—in this case, the C1-C1' bond connecting the two phenyl rings. stereoelectronics.org

In the case of this compound, the presence of a methyl group at the C2-position (an ortho position) creates significant steric hindrance. This steric strain prevents the free rotation of the phenyl rings around the central single bond. As a result, the molecule is forced into a non-planar, twisted conformation. This locked conformation means the molecule cannot be superimposed on its mirror image, rendering it chiral. stereoelectronics.org

These non-superimposable mirror-image conformers are a type of stereoisomer known as atropisomers. pharmaguideline.com They are true enantiomers and, in principle, can be separated. However, the practical stability and isolability of these atropisomers at a given temperature depend directly on the magnitude of the energy barrier to rotation. If the barrier is sufficiently high, the enantiomers will not interconvert readily, and the compound can be resolved into its constituent enantiomers. If the barrier is low, the compound will undergo rapid racemization, where the enantiomers interconvert quickly, resulting in an optically inactive racemic mixture. mdpi.com

Conditions for Chirality in Substituted Biphenyls

Substitution PatternChiralityRationale
Unsubstituted BiphenylAchiralRapid rotation around the central C-C bond allows for free interconversion between conformational enantiomers.
Ortho-substituted BiphenylsChiralBulky groups at the ortho positions restrict rotation, leading to stable, non-planar conformations that are non-superimposable mirror images. pharmaguideline.comstereoelectronics.org
This compoundChiralThe single ortho-methyl group provides sufficient steric hindrance to restrict rotation, resulting in axial chirality.

Barrier to Rotation Studies

The rotational barrier in substituted biphenyls is the activation energy required for the interconversion of atropisomers. This process involves passing through a high-energy planar transition state where steric repulsion between the ortho substituents is maximized. The magnitude of this barrier is a direct measure of the conformational stability of the atropisomers.

While specific experimental data for the rotational barrier of this compound has not been detailed in the reviewed literature, extensive studies on related compounds, particularly biphenyls with a single ortho-substituent, provide valuable insights. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique used to measure these barriers. acs.orgnih.govresearchgate.net For a series of biphenyls with a single ortho-substituent, rotational barriers have been determined to be in a range up to 15.4 kcal/mol. acs.orgnih.gov

This value is significant, but generally below the threshold typically required to isolate atropisomers at room temperature, which is often cited as being greater than 20-22 kcal/mol. mdpi.comacs.org This suggests that while this compound is chiral, its enantiomers likely interconvert rapidly at ambient temperatures. The separation of its atropisomers would likely only be possible at much lower temperatures where the thermal energy is insufficient to overcome the rotational barrier.

Theoretical methods, such as Density Functional Theory (DFT) calculations, have also been employed to compute these rotational barriers and have shown a satisfactory correlation with experimental results. researchgate.netrsc.org These studies confirm that the size and nature of the ortho-substituent are the dominant factors in determining the height of the rotational barrier. The 4'-bromo substituent in this compound is in a para position and, therefore, does not contribute significantly to the steric hindrance that defines the rotational barrier.

Illustrative Rotational Barriers in Biphenyls

CompoundOrtho SubstituentsRotational Barrier (kcal/mol)Method
BiphenylNone~2Theoretical/Experimental
Biphenyls with a single ortho-substituent-CH₃, -Cl, -Br, etc.Up to 15.4Dynamic NMR acs.orgnih.gov
6,6′-Dinitrobiphenyl-2,2′-dicarboxylic acidTwo -NO₂ and two -COOH>20 (stable at room temp.)Racemization Studies acs.org

Conclusion

Applications in Advanced Materials and Chemical Sciences Research

Precursors for Liquid Crystalline Materials Development

The rigid biphenyl (B1667301) core is a common mesogenic unit in the design of liquid crystalline materials. The introduction of substituents such as bromine and methyl groups can significantly influence the resulting material's phase behavior, transition temperatures, and other physical properties.

Structure-Property Relationships in Liquid Crystals

Due to the absence of synthesized liquid crystals derived directly from 4'-Bromo-2-methyl-1,1'-biphenyl in the reviewed literature, a discussion on the specific structure-property relationships is not possible. Generally, in biphenyl-based liquid crystals, a lateral methyl group (at the 2-position) can disrupt molecular packing, lowering melting points and influencing the type of mesophase formed. A terminal bromine atom (at the 4'-position) can affect intermolecular interactions and electronic properties, but specific data relating these structural features to the properties of liquid crystals derived from the title compound are not available.

Components in Organic Electronic Devices

Biphenyl derivatives are frequently investigated for their potential in organic electronics, serving as building blocks for charge transport materials or as host materials in light-emitting diodes, owing to their electrochemical stability and charge-carrying capabilities.

Application in Organic Light-Emitting Diodes (OLEDs)

There is no specific information within the reviewed search results detailing the application of this compound as a component in Organic Light-Emitting Diodes (OLEDs). Research on OLEDs often employs other, more complex biphenyl derivatives, and the direct use of this specific compound was not found.

Development of Charge Transport Materials

The development of charge transport materials often relies on molecules with extended π-conjugated systems. While this compound possesses a foundational biphenyl core, the available research does not describe its use or modification for the explicit purpose of creating hole transport (HTM) or electron transport (ETM) materials for organic electronic devices.

Ligands and Catalysts in Organic Transformations

The biaryl structure is a privileged scaffold for the synthesis of high-performance ligands used in transition-metal catalysis, particularly in cross-coupling reactions. The bromine atom on this compound also offers a reactive site for further functionalization.

However, based on the available scientific literature, there are no specific documented instances of this compound being used to synthesize ligands or acting as a catalyst in organic transformations. While related structures, such as substituted bromo-anilines, are used as precursors for compounds that undergo catalytic reactions to form biphenyl linkages, the direct application of this compound in this context is not reported.

Design of Phosphine (B1218219) and N-Heterocyclic Carbene Ligands

The biphenyl scaffold is a cornerstone in the design of privileged ligands for catalysis. The inherent chirality of atropisomers (in appropriately substituted biphenyls) and the rigid backbone make them ideal for inducing asymmetry in chemical reactions.

Phosphine Ligands:

Biphenyl-based phosphines are a prominent class of ligands, particularly in cross-coupling reactions. The synthesis of such ligands often involves the reaction of a lithiated or Grignard-derived biphenyl species with a phosphorus halide. For instance, the lithiation of a bromobiphenyl compound with an organolithium reagent like n-butyllithium, followed by quenching with a chlorophosphine, is a common strategy. acs.org While specific examples detailing the synthesis of phosphine ligands directly from this compound are not extensively documented in the literature, the general synthetic routes are well-established for analogous bromobiphenyl compounds. researchgate.net

The substitution pattern on the biphenyl core significantly influences the ligand's steric and electronic properties, which in turn dictates the catalytic activity and selectivity of the resulting metal complex. The methyl group in the 2-position of this compound would be expected to impart specific steric bulk that could be advantageous in certain catalytic applications.

N-Heterocyclic Carbene (NHC) Ligands:

Ligand TypeGeneral Synthetic PrecursorPotential Synthetic Route from this compoundKey Features of Biphenyl-Based Ligands
PhosphineBromobiphenylLithiation followed by reaction with a chlorophosphineSteric hindrance, electron-donating properties, atropisomeric chirality
N-Heterocyclic CarbeneAryl amineConversion to an aniline derivative, followed by condensation and cyclizationStrong σ-donation, steric tunability, high stability of metal complexes

Performance in Asymmetric Catalysis Research

Chiral ligands are indispensable in asymmetric catalysis for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Biphenyl-based ligands, particularly those exhibiting atropisomerism, have been successfully employed in a variety of asymmetric transformations, including hydrogenation, and carbon-carbon bond-forming reactions. nih.govresearchgate.net

The performance of a catalyst is typically evaluated by its activity (turnover number and turnover frequency) and its enantioselectivity (enantiomeric excess, % ee). While there is a lack of specific research data on the performance of catalysts derived directly from this compound, the broader class of biphenyl-based phosphine ligands has demonstrated high efficacy. For instance, in asymmetric hydrogenation reactions, catalysts bearing chiral biphenyl phosphine ligands can achieve high enantioselectivities for a range of substrates. researchgate.net

Similarly, palladium complexes with biphenyl-based phosphine ligands are highly effective for Suzuki-Miyaura cross-coupling reactions, even with sterically demanding substrates. nih.gov The specific substitution pattern of this compound could lead to ligands that offer unique selectivity profiles in such reactions.

Catalytic ReactionLigand TypeTypical MetalGeneral Performance Metrics
Asymmetric HydrogenationChiral PhosphineRhodium, RutheniumHigh enantioselectivity (>90% ee), high turnover numbers
Suzuki-Miyaura CouplingBulky MonophosphinePalladiumHigh yields, tolerance of sterically hindered substrates
Heck ReactionN-Heterocyclic CarbenePalladiumHigh stability and activity, good for challenging substrates

Synthetic Intermediates for Complex Molecular Architectures

The versatility of this compound extends to its use as a foundational building block for the construction of larger, more complex molecules with tailored properties.

Building Blocks for Polymeric Materials

Biphenyl units are frequently incorporated into the backbone of polymers to enhance their thermal stability, mechanical strength, and to impart specific optical or electronic properties. Liquid crystal polymers (LCPs), for instance, often contain rigid biphenyl mesogens that lead to their self-ordering behavior. nih.govnih.gov

The synthesis of such polymers can be achieved through various polymerization techniques, including Suzuki-Miyaura polycondensation. In this approach, a dibromo-biphenyl monomer can be reacted with a diboronic acid or ester monomer in the presence of a palladium catalyst to form a poly(biphenyl) chain. While there are no specific reports on the use of this compound in polymerization, its structure suggests it could be functionalized to serve as a monomer. For example, conversion of the methyl group to a second reactive site or coupling with another biphenyl unit could yield a polymerizable species. The presence of the methyl group could influence the polymer's solubility and processing characteristics.

Polymer TypeKey Monomer FeaturePotential Property Contribution of 2-methylbiphenyl (B165360) unit
Liquid Crystal PolymersRigid biphenyl coreInfluence on mesophase behavior and transition temperatures
High-Performance ThermoplasticsAromatic backboneEnhanced thermal stability and mechanical properties
Conjugated PolymersExtended π-systemTunable electronic and optical properties

Scaffolds for Investigational Agrochemical Compounds

The biphenyl scaffold is present in a number of biologically active molecules, including some with applications in agriculture. For instance, certain pyrimidine-biphenyl hybrids have been investigated as herbicides that inhibit the acetohydroxyacid synthase (AHAS) enzyme. nih.gov The development of new agrochemicals often involves the synthesis and screening of libraries of compounds based on a common scaffold.

This compound could serve as a starting point for the synthesis of novel agrochemical candidates. The bromine atom provides a handle for further chemical modification through cross-coupling reactions, allowing for the introduction of various functional groups and heterocyclic moieties known to be important for biological activity. The methyl group could also be a site for further derivatization or could influence the molecule's binding affinity to its biological target.

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of non-covalent interactions and the formation of well-defined, functional structures through molecular self-assembly. Biphenyl derivatives are of interest in this field due to their rigid shape and the potential for π-π stacking interactions.

Halogen bonding is a specific type of non-covalent interaction that has been utilized to direct the self-assembly of molecules on surfaces. mdpi.com The bromine atom in this compound could potentially participate in halogen bonding, influencing the packing of the molecules in the solid state or their self-assembly on a substrate. nih.gov

Furthermore, self-assembled monolayers (SAMs) of biphenyl-based thiols on metal surfaces have been studied for their unique structural and electronic properties. researchgate.net While not a thiol itself, this compound could be chemically modified to incorporate a thiol group, enabling its use in the formation of SAMs. The methyl group would likely influence the packing density and orientation of the molecules within the monolayer. The study of such systems provides insights into the fundamental principles of molecular self-organization and can lead to the development of new functional surfaces and nanomaterials. arxiv.org

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Purity Determination

Chromatography is the cornerstone for the analytical evaluation of 4'-Bromo-2-methyl-1,1'-biphenyl. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for its analysis.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound.

The separation of biphenyl (B1667301) compounds is typically achieved using reversed-phase (RP) HPLC. sielc.com The choice of column and mobile phase is critical for achieving the desired resolution and peak shape.

Column Selection: C18 columns are a common choice for the separation of biphenyls due to their hydrophobic stationary phase, which provides good retention for these relatively non-polar molecules. researchgate.netmdpi.com Columns with a smaller particle size (e.g., 5 µm or less) and shorter lengths can be used for faster, high-resolution separations, often referred to as Ultra-High-Performance Liquid Chromatography (UHPLC). sielc.comchromatographyonline.com For instance, an InertSustain AQ-C18 column (250 × 4.6 mm, 5-μm particle size) has been used for separating structurally related compounds. nih.gov

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comnih.gov The ratio of these solvents is optimized to achieve the desired retention time and separation. Gradient elution, where the mobile phase composition is changed during the run, is often employed for complex samples containing compounds with a wide range of polarities. chromatographyonline.comnih.gov Buffers, such as formic acid or phosphoric acid, are often added to the mobile phase to control the pH and improve peak shape. sielc.comnih.gov For methods compatible with mass spectrometry (MS), volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comsielc.com

Table 1: Example HPLC Method Parameters for Biphenyl Compound Analysis

Parameter Condition Source
Column InertSustain AQ-C18, 250 × 4.6 mm, 5-μm nih.gov
Mobile Phase A: Formic acid in water; B: Methanol/Acetonitrile nih.gov
Gradient Gradient elution from 10% to 80% B nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temp. 40°C researchgate.netnih.gov

| Injection Vol. | 20 μL | nih.gov |

UV Detection: Ultraviolet (UV) detection is a common and robust method for detecting aromatic compounds like this compound. The biphenyl structure contains chromophores that absorb UV light. The wavelength for detection is typically set at a maximum absorbance of the analyte to ensure high sensitivity. A common wavelength used for similar compounds is 254 nm or 258 nm. researchgate.netchromatographyonline.com

Diode Array Detector (DAD): A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, provides an advantage over a standard UV detector by acquiring the entire UV-visible spectrum for each point in the chromatogram. This is particularly useful for peak purity assessment and compound identification by comparing the acquired spectra with that of a known standard. scielo.br

HPLC is an invaluable tool for the quantitative analysis of reaction mixtures to monitor the progress of a chemical reaction. scielo.br By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, the concentration of the starting materials, intermediates, and the final product, this compound, can be determined.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of the compound. The peak area of the analyte in the sample is then used to calculate its concentration based on the calibration curve. The method must be validated to ensure it is linear, accurate, precise, and robust. researchgate.netnih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to establish the sensitivity of the method. researchgate.netscielo.br

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be used for the analysis of more volatile starting materials or potential by-products in its synthesis. myskinrecipes.com It is particularly useful for analyzing related brominated biphenyls and their metabolites. nih.gov

In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is a particularly powerful combination as it provides both retention time data and mass spectral data, which allows for confident identification of the compounds. nih.govresearchgate.net The analysis of hydroxylated metabolites of bromo- and chlorobiphenyls has been successfully performed using GC-MS. nih.gov

Table 2: Typical GC-MS Conditions for Biphenyl Analysis

Parameter Condition Source
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Application Identification of hydroxylated metabolites of bromobiphenyls nih.gov
Derivatization Analysis of methyl ether derivatives nih.gov

| Detection | Electron Impact (EI) Mass Spectrometry | nih.gov |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. mdpi.comshimadzu.com SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast separations. mdpi.com

SFC is well-suited for the analysis and purification of a wide range of compounds, including non-polar and polar molecules. researchgate.net The use of supercritical CO2, often mixed with a small amount of an organic modifier like methanol, makes it a "greener" alternative to normal-phase HPLC, which uses toxic solvents. shimadzu.comchromatographyonline.com

For a compound like this compound, SFC could be particularly advantageous for chiral separations if a chiral center were present, or for preparative scale purification due to the ease of removing the CO2 mobile phase. sielc.comchromatographyonline.com The technique's ability to provide high-efficiency separations with short analysis times makes it an attractive option for high-throughput screening and purity assessment. chromatographyonline.com The selection of stationary phases and mobile phase modifiers is crucial for optimizing separations in SFC. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Formic acid
Methanol
Phosphoric acid

High-Performance Liquid Chromatography (HPLC) Method Development

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. The technique provides a fingerprint of the molecule based on its mass-to-charge ratio (m/z) and the fragmentation pattern generated upon ionization.

Molecular Ion and Isotopic Pattern: The nominal molecular weight of this compound (C₁₃H₁₁Br) is approximately 246.13 g/mol . nih.gov Due to the presence of a bromine atom, the mass spectrum exhibits a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two m/z units. For this compound, these peaks would be expected at m/z 246 and 248, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

Fragmentation Pattern: While a specific mass spectrum for this compound is not readily available in public databases, the fragmentation pattern can be predicted based on the principles of mass spectrometry and data from closely related isomers, such as 4-Bromo-4'-methylbiphenyl. nih.gov Upon electron impact ionization, the molecular ion is formed, which can then undergo fragmentation.

Common fragmentation pathways for this class of compounds include:

Loss of the bromine atom: This is a very common fragmentation pathway for organobromine compounds, leading to a significant peak at m/z 167, corresponding to the [C₁₃H₁₁]⁺ fragment (the methylbiphenyl cation).

Loss of a methyl radical: Cleavage of the methyl group would result in a fragment ion at m/z 231 (for the ⁷⁹Br-containing ion) and 233 (for the ⁸¹Br-containing ion).

Cleavage of the biphenyl linkage: This can lead to various smaller fragments, though these are typically less intense than the major fragments mentioned above.

A plausible mass spectrum for this compound would therefore be expected to show the characteristic [M]⁺ and [M+2]⁺ peaks, along with a prominent peak corresponding to the loss of the bromine atom.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Significance
248[C₁₃H₁₁⁸¹Br]⁺Molecular ion peak (M+2)
246[C₁₃H₁₁⁷⁹Br]⁺Molecular ion peak (M)
167[C₁₃H₁₁]⁺Loss of Bromine
152[C₁₂H₈]⁺Loss of Bromine and Methyl

This data is predicted based on the structure and data from similar compounds.

Advanced Purity Assessment Methods in Research Laboratories

Beyond confirming the molecular identity, assessing the purity of this compound is critical. High-performance liquid chromatography (HPLC) and elemental analysis are two powerful methods used in research laboratories for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying impurities in a sample. For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. The mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, carries the sample through a column packed with a non-polar stationary phase (e.g., C18). The separation is based on the differential partitioning of the compound and its impurities between the mobile and stationary phases. More non-polar compounds will have a stronger affinity for the stationary phase and thus elute later.

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high purity sample will show a single, sharp peak with minimal or no other peaks present. Commercial suppliers often specify a purity of ≥95% or ≥97% as determined by HPLC.

Table 2: Illustrative HPLC Method Parameters for Biphenyl Compounds

Parameter Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Temperature Ambient or controlled (e.g., 25 °C)

These are general parameters and would require optimization for the specific analysis of this compound.

Elemental Analysis: Elemental analysis provides a fundamental assessment of a compound's purity by determining the percentage composition of its constituent elements (carbon, hydrogen, and bromine in this case). The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula (C₁₃H₁₁Br). A close agreement between the experimental and theoretical values provides strong evidence of the compound's purity and correct elemental composition.

For this compound, the theoretical elemental composition is:

Carbon (C): 63.19%

Hydrogen (H): 4.49%

Bromine (Br): 32.32%

A high-purity sample should yield experimental values that are very close to these theoretical percentages, typically within a ±0.4% deviation.

Table 3: Theoretical vs. Expected Experimental Elemental Analysis Data

Element Theoretical % Acceptable Experimental Range
Carbon (C)63.1962.79% - 63.59%
Hydrogen (H)4.494.09% - 4.89%
Bromine (Br)32.3231.92% - 32.72%

Environmental Behavior and Degradation Studies

Environmental Fate and Transport Research

The environmental fate and transport of 4'-Bromo-2-methyl-1,1'-biphenyl are governed by its inherent physicochemical properties, which influence its movement and distribution in soil, water, and air.

Mobility Studies in Soil and Aquatic Environments

Studies on polybrominated biphenyls (PBBs) indicate that these compounds generally exhibit low mobility in soil. epa.gov This is primarily due to their strong adsorption to soil organic matter. epa.gov The mobility of PBBs is inversely related to the number of bromine atoms, with more highly brominated congeners showing lower mobility. epa.gov Given that this compound is a monobrominated compound, it is expected to have a relatively higher mobility compared to more brominated PBBs, though still likely limited by its hydrophobic nature. The presence of the methyl group may slightly alter its adsorption characteristics.

In aquatic environments, the transport of PBBs is predominantly associated with particulate matter and sediment due to their low water solubility and tendency to sorb to solids. epa.govcdc.gov Therefore, the movement of this compound in aquatic systems is likely to be governed by the transport of suspended sediments. Volatilization from water surfaces is not expected to be a significant transport pathway for PBBs. cdc.gov

Partitioning Behavior in Environmental Compartments

The partitioning of a chemical between different environmental compartments is a key determinant of its environmental distribution and bioavailability. This behavior is often characterized by partition coefficients such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc).

The following table provides estimated physicochemical properties relevant to the partitioning behavior of this compound and related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundC₁₃H₁₁Br247.13Not available
4-Bromobiphenyl (B57062)C₁₂H₉Br233.104.7 oup.com
2-Methylbiphenyl (B165360)C₁₃H₁₂168.233.8

Note: XLogP3 is a computed value for the logarithm of the octanol-water partition coefficient.

Chemical and Thermal Degradation Pathways

The persistence of this compound in the environment is also a function of its susceptibility to various degradation processes, including hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Stability Investigations

Aryl halides, such as this compound, are generally resistant to hydrolysis under normal environmental conditions. cdc.gov The carbon-bromine bond in an aromatic ring is significantly stronger than in aliphatic compounds, making nucleophilic substitution by water a slow process. Studies on the hydrolysis of 2-bromo-2-methylpropane (B165281) demonstrate the principles of SN1 reactions, but the electronic structure of an aryl bromide makes it much less susceptible to such reactions. rsc.orgrsc.org Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Photochemical Degradation Studies

Photochemical degradation, or photolysis, is a more likely abiotic degradation pathway for PBBs. nih.gov Studies have shown that PBBs can undergo debromination upon exposure to ultraviolet (UV) light. cdc.gov The photolysis of PBBs in aqueous solutions can lead to the formation of phenolic compounds through photohydroxylation, although debromination is often the major reaction. cdc.gov The presence of a methyl group on the biphenyl (B1667301) structure may influence the rate and products of photodegradation. It is plausible that sunlight-induced degradation could be a relevant environmental fate process for this compound, particularly in surface waters and on soil surfaces.

Thermal Decomposition Analysis under Controlled Conditions

The thermal decomposition of brominated flame retardants, a class of compounds to which PBBs belong, has been studied extensively. Under elevated temperatures, these compounds can decompose to form a variety of products, including brominated benzenes and phenols. epa.gov The presence of the methyl group in this compound could potentially lead to the formation of methylated degradation products. It is important to note that incomplete combustion of materials containing brominated flame retardants can lead to the formation of toxic polybrominated dibenzofurans (PBDFs). nih.gov The substitution pattern on the biphenyl rings influences the stability and decomposition pathways, with ortho-substituted compounds showing different behavior compared to para-substituted ones. oup.comnih.gov

Biotransformation Studies in Environmental Systems

The environmental fate of halogenated biphenyls, including brominated compounds like this compound, is a significant area of research due to their persistence and potential for bioaccumulation. While specific biotransformation studies on this compound are not extensively documented in publicly available literature, the degradation pathways can be inferred from studies on other structurally similar polybrominated and polychlorinated biphenyls (PCBs).

Microbial degradation is a primary mechanism for the transformation of these compounds in the environment. The degradation process is highly dependent on the environmental conditions, particularly the presence or absence of oxygen.

Aerobic Degradation:

Under aerobic conditions, the degradation of biphenyl and its halogenated derivatives is typically initiated by bacteria through an oxidative pathway. ethz.chasm.org The process often involves the following key enzymatic steps:

Dioxygenation: The initial attack on the biphenyl structure is catalyzed by a biphenyl dioxygenase, which introduces two hydroxyl groups onto one of the aromatic rings. ethz.ch For this compound, this would likely occur on the non-brominated ring, which is more susceptible to electrophilic attack.

Dehydrogenation: The resulting dihydrodiol is then dehydrogenated to form a dihydroxy-biphenyl derivative.

Ring Cleavage: The dihydroxylated ring undergoes meta-cleavage by a dioxygenase, breaking the aromatic structure. ethz.ch

Further Metabolism: The resulting aliphatic acid is further metabolized through various enzymatic reactions, eventually leading to intermediates of central metabolic pathways. nih.gov

The presence of the bromine atom on one ring and the methyl group on the other can influence the rate and regioselectivity of the enzymatic attack. The methyl group may slightly enhance the susceptibility of its ring to oxidation, while the bromine atom is expected to make its ring more resistant to aerobic degradation.

Anaerobic Degradation:

In anaerobic environments, such as sediments and certain soils, a different primary biotransformation process known as reductive dehalogenation occurs. researchgate.netacs.org This process involves the removal of halogen atoms and is a critical first step in the degradation of many halogenated organic compounds. For this compound, this would involve the removal of the bromine atom to form 2-methyl-1,1'-biphenyl. This process is generally slow and is carried out by specific anaerobic bacteria that use the halogenated compound as an electron acceptor. acs.org Following debromination, the resulting biphenyl structure can be further degraded under methanogenic or sulfate-reducing conditions. researchgate.net

Due to the lack of specific experimental data for this compound, the following table presents hypothetical biotransformation products based on established degradation pathways for similar halogenated biphenyls.

Table 1: Hypothetical Biotransformation of this compound in Environmental Systems

Environmental ConditionPrimary Transformation ProcessInitial CompoundPotential Intermediate(s)Potential Final Products (before complete mineralization)
Aerobic Oxidative DegradationThis compound4'-Bromo-2-methyl-x,y-dihydroxy-1,1'-biphenylBrominated benzoic acid derivatives, aliphatic acids
Anaerobic Reductive DebrominationThis compound2-Methyl-1,1'-biphenylBenzoic acid, p-cresol (B1678582) researchgate.net

Disclaimer: This table is illustrative and based on the biotransformation of analogous brominated and chlorinated biphenyls. Specific metabolites for this compound would need to be confirmed through dedicated experimental studies.

Research on related compounds, such as the brominated flame retardant 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), has shown that biotransformation can lead to the formation of hydroxylated metabolites. nih.gov These hydroxylated forms can sometimes exhibit different or even enhanced biological activity compared to the parent compound. While BDE-47 has a different structure, this highlights a common metabolic pathway for brominated aromatics that could also be relevant for this compound.

Q & A

Basic Research Questions

Q. How can the crystal structure of 4'-Bromo-2-methyl-1,1'-biphenyl be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining crystal structures. For example, in a related biphenyl derivative (dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate), SC-XRD was used to resolve bond lengths, angles, and packing interactions. Hirshfeld surface analysis can further quantify intermolecular interactions (e.g., Br···H, C–H···O) to explain crystal packing .
  • Data Interpretation : Refinement software like SHELXL (part of the SHELX system) is critical for processing diffraction data. Parameters such as R-factors (<0.05) and goodness-of-fit (<1.1) validate structural accuracy .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) are widely used for biphenyl derivatives. For instance, 3'-Bromo-5'-chloro-2-methyl-1,1'-biphenyl can be synthesized via palladium-catalyzed coupling of aryl halides with boronic acids. Optimization of catalysts (e.g., RuPhos ligands) and reaction conditions (temperature, solvent) improves yield .
  • Validation : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress. Nuclear magnetic resonance (NMR) confirms regioselectivity and purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

  • Experimental Design : Compare reaction kinetics under varying conditions (e.g., nucleophile strength, solvent polarity). For example, bromine’s electronegativity in 2-Bromo-4-methylpropiophenone directs electrophilic substitution to the para position. Steric hindrance from the methyl group may reduce reactivity at ortho positions .
  • Data Analysis : Density functional theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula) predict charge distribution and transition states. Experimental results (e.g., regioselectivity ratios) should align with computational models .

Q. What mechanisms underlie the microbial degradation of this compound?

  • Methodology : Study bacterial strains (e.g., Beijerinckia sp.) capable of metabolizing biphenyls. Enzyme assays (e.g., meta-cleavage dioxygenase activity) identify degradation pathways. For example, 2,3-dihydroxybiphenyl 1,2-dioxygenase cleaves aromatic rings in biphenyl degradation .
  • Conflict Resolution : If enzyme activity contradicts genomic data (e.g., substrate specificity mismatches), use gene knockout studies or heterologous expression (e.g., in E. coli) to validate enzyme roles .

Q. How can structural modifications of this compound enhance its utility in drug discovery?

  • Experimental Design : Introduce functional groups (e.g., sulfonyl, carboxyl) to improve bioavailability or target binding. For example, PROTACs (proteolysis-targeting chimeras) leverage biphenyl scaffolds to recruit E3 ligases for protein degradation .
  • Validation : Use X-ray crystallography to analyze ligand-protein interactions (e.g., with kinases or receptors). Pharmacokinetic studies (e.g., logP, metabolic stability) prioritize candidates .

Data-Driven Challenges

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

  • Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., rotamerism). Variable-temperature NMR or deuterated solvents clarify assignments. For example, in 2-Bromo-1-(4-methoxyphenyl)ethanone, methoxy group rotation affects splitting patterns .
  • Advanced Tools : Dynamic nuclear polarization (DNP) enhances sensitivity for low-concentration samples. Mass spectrometry (HRMS) confirms molecular formulas when isotopic peaks overlap .

Q. What strategies optimize the regioselectivity of halogenation in biphenyl systems?

  • Methodology : Use directing groups (e.g., carbonyl, sulfonic acid) to control halogen placement. For instance, Friedel-Crafts acylation followed by bromination in 2-Bromo-1-(4-methylphenyl)propan-1-one ensures para-substitution .
  • Computational Aid : Molecular electrostatic potential (MEP) maps from DFT highlight electron-rich regions prone to electrophilic attack .

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